![molecular formula C7H6N4O2 B1293129 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1018144-12-1](/img/structure/B1293129.png)
6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (6-MTPCA) is an organic compound that belongs to the family of heterocyclic compounds. It is a derivative of the pyrimidine nucleus, with a methyl group attached to the 6-position of the ring. 6-MTPCA has been studied extensively for its potential applications in medicinal chemistry, organic synthesis, and materials science.
Applications De Recherche Scientifique
Chemical Rearrangements and Synthesis Techniques : A study by Potapov et al. (2012) investigated the rearrangement of azolopyrimidines, leading to the formation of triazolo[1,5-a]pyrimidines instead of the expected carboxylic acids. This indicates the potential of 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid in chemical synthesis and its behavior under specific conditions (Potapov et al., 2012).
Synthesis of Heterocyclic Compounds : Research by Abdelhamid et al. (2004) demonstrates the synthesis of triazolopyrimidines via reactions involving hydrazonoyl halides. This synthesis process is important for the development of new chemical entities in medicinal chemistry (Abdelhamid et al., 2004).
Crystal Structure Analysis : A study by Canfora et al. (2010) explored the molecular structure of triazolo[1,5-a]pyrimidine in different crystal environments, highlighting its potential biological activity and supramolecular architecture. This is crucial for understanding the physical properties and possible biological interactions of the compound (Canfora et al., 2010).
Antibacterial Activity : Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the triazolopyrimidine ring, showing antibacterial activity against various bacterial strains. This suggests potential applications of this compound in developing new antibacterial agents (Lahmidi et al., 2019).
Antituberculous Agent Analogues : A 2019 study by Titova et al. discussed the synthesis of structural analogs of an antituberculous agent, involving fluorinated triazolopyrimidine derivatives. This indicates the role of triazolopyrimidines in the development of new treatments for tuberculosis (Titova et al., 2019).
Mécanisme D'action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to possess various biological properties, including antifungal, antitubercular, and antibacterial activities . They have also been reported to act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators .
Mode of Action
For instance, some compounds can destabilize protein heterodimers, confirming an allosteric binding at the interface between protein subunits .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the activity of certain enzymes, such as phosphodiesterase (pde), in the cardiovascular system .
Pharmacokinetics
The molecular weight of a similar compound, [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, is reported to be 150.1380 , which might influence its pharmacokinetic properties.
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including anti-inflammatory and antiproliferative activities .
Orientations Futures
The TP heterocycle has found numerous applications in medicinal chemistry and is expected to continue to be a focus of research due to its versatility . Further studies are needed to determine the ability of the compounds to interfere with RdRP functions, their metabolic stability, and to predict their binding mode within the PA C cavity .
Analyse Biochimique
Biochemical Properties
6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2), epidermal growth factor receptor kinase (EGFR), and lysine-specific histone demethylase 1 (LSD1) . These interactions are primarily inhibitory, affecting the activity of these enzymes and thereby influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in altered cell cycle progression and induction of apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the activity of CDK2/cyclin A2, which is crucial for cell cycle regulation . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its biological activity over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibitory effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For instance, it affects the activity of enzymes involved in nucleotide metabolism, leading to altered levels of nucleotides and their derivatives . These interactions can influence various cellular processes, including DNA replication and repair .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . For example, it has been observed to accumulate in the nucleus, where it exerts its effects on DNA and associated proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . In the nucleus, it interacts with DNA and histone proteins, influencing gene expression and chromatin structure . These interactions are essential for its biological activity and therapeutic potential.
Propriétés
IUPAC Name |
6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4-2-8-7-9-5(6(12)13)10-11(7)3-4/h2-3H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMCNFGPCAFLOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)C(=O)O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

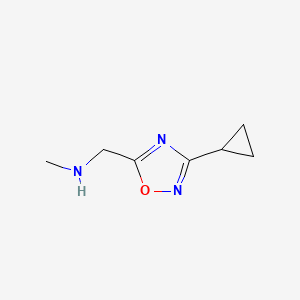

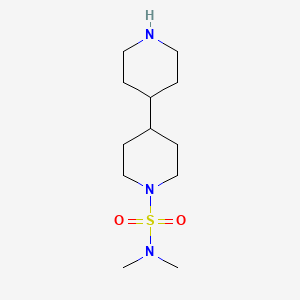

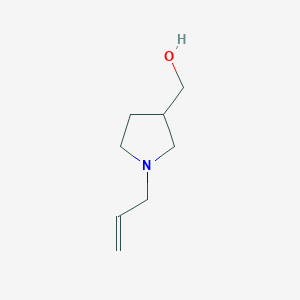


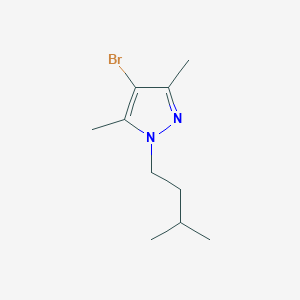
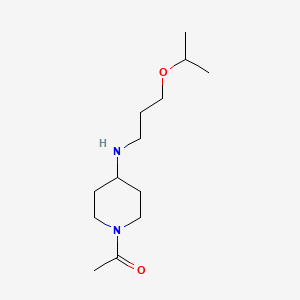
![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)
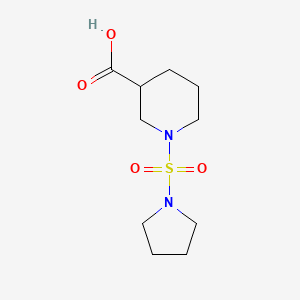
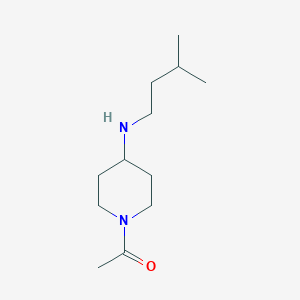
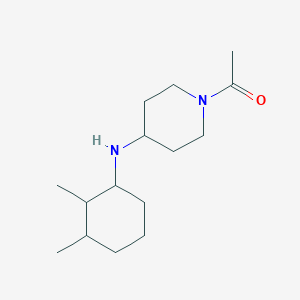
![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)